2-(4-Trifluoromethoxy-phenoxy)-phenylamine
Overview
Description
2-(4-Trifluoromethoxy-phenoxy)-phenylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy group, which is further connected to a phenylamine structure
Scientific Research Applications
2-(4-Trifluoromethoxy-phenoxy)-phenylamine has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenoxy)-phenylamine typically involves the reaction of 4-trifluoromethoxyphenol with a suitable phenylamine derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF), followed by heating to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethoxy-phenoxy)-phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism by which 2-(4-Trifluoromethoxy-phenoxy)-phenylamine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity . The specific pathways and targets depend on the application, whether in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the phenylamine structure.
2-(4-Methoxy-phenoxy)-phenylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(4-Trifluoromethoxy-phenoxy)-phenylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)17/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQONSORJKORRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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